molecular formula C26H31NO7 B11139858 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11139858
M. Wt: 469.5 g/mol
InChI Key: QUGSBQMVROOXFP-GYHWCHFESA-N
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Description

The compound 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, hydroxy, and carbonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the dimethoxybenzene with a suitable electrophile.

    Attachment of the Methoxypropyl Group: This can be done via nucleophilic substitution reactions.

    Formation of the Carbonyl Group: The carbonyl group can be introduced through Friedel-Crafts acylation using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions

Major Products

    Oxidation: Conversion of hydroxy to carbonyl groups.

    Reduction: Conversion of carbonyl to alcohol groups.

    Substitution: Replacement of methoxy groups with other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of hydroxy and methoxy groups suggests it could interact with biological molecules, possibly serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural complexity and functional groups might enable it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. Generally, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H31NO7

Molecular Weight

469.5 g/mol

IUPAC Name

(4Z)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31NO7/c1-16(2)34-18-9-7-17(8-10-18)24(28)22-23(20-15-19(32-4)11-12-21(20)33-5)27(13-6-14-31-3)26(30)25(22)29/h7-12,15-16,23,28H,6,13-14H2,1-5H3/b24-22-

InChI Key

QUGSBQMVROOXFP-GYHWCHFESA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=C(C=CC(=C3)OC)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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